
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile typically involves the reaction of 4-bromobenzyl chloride with piperidine, followed by the introduction of a carbonitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpiperidine-4-carbonitrile: This compound has a similar structure but lacks the bromine atom, which can affect its reactivity and biological activity.
1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile: The presence of a methoxy group instead of a bromine atom can lead to different chemical and biological properties.
1-Benzyl-4-(4-chlorophenyl)piperidine-4-carbonitrile: The substitution of a chlorine atom for the bromine atom can also result in variations in reactivity and activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Properties
Molecular Formula |
C19H19BrN2 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-benzyl-4-(4-bromophenyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C19H19BrN2/c20-18-8-6-17(7-9-18)19(15-21)10-12-22(13-11-19)14-16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChI Key |
LYAMUTOSGBWHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



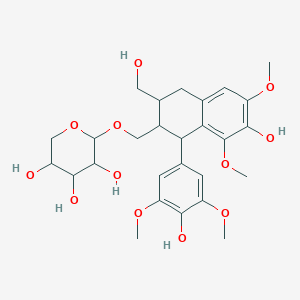
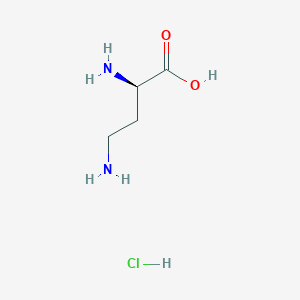



![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)
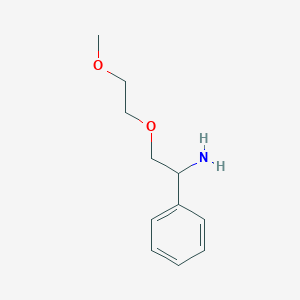

![Cyclopropyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B13645125.png)

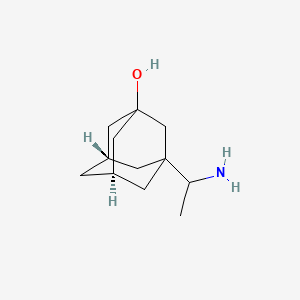
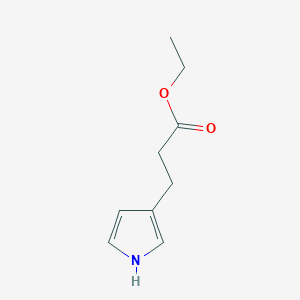
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-((4-(((4-(acryloyloxy)butoxy)carbonyl)oxy)benzoyl)oxy)benzoate)](/img/structure/B13645172.png)
